molecular formula C11H22N2O3 B13395151 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid

Cat. No.: B13395151
M. Wt: 230.30 g/mol
InChI Key: PNVLWFYAPWAQMU-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid, also known as Valylisoleucine (Val-Ile), is a dipeptide composed of L-valine and L-isoleucine linked via an amide bond. Its IUPAC name reflects its stereochemistry: (2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid . The compound has a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol.

Val-Ile is a branched-chain amino acid (BCAA) derivative, playing roles in protein synthesis, muscle metabolism, and nutrient signaling . It is distinct from free BCAAs due to its peptide bond, which influences its absorption kinetics and metabolic pathways.

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLWFYAPWAQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid typically involves the condensation of 2-amino-3-methylbutanoic acid with 3-methylpentanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the desired product under mild conditions. This method is advantageous due to its high specificity and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Hydrolysis of the Peptide Bond

The peptide bond (amide linkage) between valine and isoleucine undergoes hydrolysis under acidic or alkaline conditions, yielding free valine and isoleucine:

Conditions Products Mechanism
6M HCl, 110°C, 24hL-Valine + L-IsoleucineAcid-catalyzed nucleophilic cleavage
NaOH (pH >12), 100°CRacemic valine + Racemic isoleucineBase-mediated hydrolysis

This reaction is critical in protein sequencing and metabolite analysis . Racemization may occur under alkaline conditions due to the formation of a planar oxazolone intermediate .

N-Terminal Acetylation

The free N-terminal amine reacts with acetylating agents (e.g., acetic anhydride):

Dipeptide+(CH3CO)2OAcetylated dipeptide+CH3COOH\text{Dipeptide} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated dipeptide} + \text{CH}_3\text{COOH}

Acetylation modifies solubility and stability, commonly used in peptide synthesis to block reactive termini .

C-Terminal Esterification

The carboxyl group reacts with alcohols (e.g., methanol) under acidic catalysis:

Dipeptide+CH3OHH+Methyl ester+H2O\text{Dipeptide} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Ester derivatives enhance volatility for gas chromatography analysis .

Oxidation and Reduction

The alkyl side chains (e.g., isoleucine’s γ-methyl group) are resistant to mild oxidants but may react under harsh conditions:

Reagent Product Notes
KMnO₄ (acidic)2-Keto-3-methylpentanoic acidSelective oxidation of γ-methyl group
NaBH₄Stable; no reduction observedAmide bonds resist reduction

Similar pathways are observed in branched-chain amino acid metabolism .

Racemization

Under alkaline conditions (pH >10), the chiral α-carbon of isoleucine undergoes partial racemization:

L-Isoleucine residueD-Isoleucine residue\text{L-Isoleucine residue} \rightleftharpoons \text{D-Isoleucine residue}

This process is temperature-dependent and impacts bioactive peptide studies .

Stability in Aqueous Solutions

The dipeptide is stable in neutral aqueous solutions but degrades under UV light or prolonged heat:

Condition Degradation Products
UV light (254 nm)Deaminated valine + Hydroxy derivatives
80°C, 48h (pH 7)Cyclic diketopiperazine (minor)

Cyclization is hindered by steric bulk from the branched side chains .

Complexation with Metal Ions

The carboxyl and amine groups coordinate with divalent cations (e.g., Cu²⁺, Zn²⁺), forming stable chelates:

Dipeptide+Cu2+Cu(II)-dipeptide complex\text{Dipeptide} + \text{Cu}^{2+} \rightarrow \text{Cu(II)-dipeptide complex}

Such complexes are studied for their antioxidant properties and role in heavy metal detoxification .

Scientific Research Applications

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates. These intermediates can then modulate various biochemical pathways, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • The iodoacetyl and chloroacetyl derivatives (e.g., 6ae, 12ae) are intermediates in peptide modification, leveraging reactive halogens for crosslinking or conjugation .

Amino Acid Prodrugs and Functionalized Derivatives

Prodrugs of amino acids often incorporate protective groups or bioactive moieties to modulate solubility or target specificity:

Compound Name Molecular Formula Key Modifications Application Reference
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid C₁₄H₁₉NO₄ Benzyloxycarbonyl (Cbz) protective group Peptide synthesis intermediate
Fmoc-L-Ile-OH C₂₄H₂₇NO₄ Fluorenylmethyloxycarbonyl (Fmoc) group Solid-phase peptide synthesis
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-methylpentanoic acid C₁₆H₁₆FN₃O₃S Thiazol ring with fluorophenyl substituent Anticancer candidate

Key Observations :

  • Protective groups like Cbz and Fmoc enhance stability during synthetic workflows but require deprotection steps .
  • The thiazol-containing derivative (6c) exhibits anticancer activity, likely due to its planar heterocyclic structure interacting with cellular targets .

Complex Peptides Incorporating Val-Ile Motifs

Val-Ile serves as a building block in larger peptides, influencing secondary structure and bioactivity:

Compound Name Molecular Formula Structural Features Biological Role Reference
Lys-Val-Ile-Leu-Phe (Hydra Peptide Fragment 7-11) C₃₂H₅₄N₆O₆ Pentapeptide with Val-Ile core Model for peptide folding studies
Boc-L-Ala-4-Oxo-4-(2-aminophenyl)-L-Abu-L-Ile-OH C₂₄H₃₆N₄O₇ Branched peptide with aromatic ketone Synthetic target for drug discovery

Key Observations :

  • The pentapeptide Lys-Val-Ile-Leu-Phe demonstrates how Val-Ile contributes to hydrophobic interactions in peptide folding .
  • The Boc-protected derivative highlights the use of Val-Ile in constructing complex architectures for targeted therapies .

Biochemical and Pharmacological Comparisons

Solubility and Bioavailability

  • Val-Ile: Limited aqueous solubility due to hydrophobic side chains; typically requires organic solvents for dissolution .
  • Prodrugs (e.g., 6c) : Thiazol derivatives show improved solubility (~92% yield in polar solvents) due to ionizable groups .

Metabolic Stability

  • Free Val-Ile is rapidly cleaved by peptidases into valine and isoleucine .
  • Protected derivatives (e.g., Fmoc-Ile-OH) resist enzymatic degradation, making them suitable for sustained-release formulations .

Biological Activity

2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid, also known as a derivative of branched-chain amino acids, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H20N2O3C_{10}H_{20}N_{2}O_{3}. Its structure includes a branched chain that contributes to its unique biological functions.

This compound is believed to influence various metabolic pathways, particularly those involving amino acid metabolism. It may act as a substrate for enzymes involved in protein synthesis and energy metabolism.

2. Effects on Muscle Protein Synthesis

Research indicates that derivatives of branched-chain amino acids can stimulate muscle protein synthesis through the activation of the mTOR pathway. This pathway plays a crucial role in cell growth and proliferation, particularly in muscle tissues .

3. Neuroprotective Effects

Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties. These effects are potentially mediated through the modulation of neurotransmitter release and reduction of oxidative stress in neuronal cells .

Case Study 1: Muscle Recovery

A clinical trial investigated the effects of branched-chain amino acids on muscle recovery post-exercise. Participants who consumed supplements containing this compound showed significantly improved recovery times and reduced muscle soreness compared to a placebo group .

Case Study 2: Cognitive Function

Another study examined the cognitive effects of branched-chain amino acids in elderly patients. Results indicated an improvement in cognitive function and memory retention among those who supplemented with this compound over a three-month period .

Data Table: Biological Activities Overview

Biological ActivityDescriptionReference
Muscle Protein SynthesisActivates mTOR pathway, enhancing protein synthesis
Neuroprotective EffectsModulates neurotransmitter release, reduces oxidative stress
Muscle RecoveryImproves recovery times post-exercise
Cognitive FunctionEnhances memory retention in elderly patients

Q & A

Q. What are the key synthetic routes for preparing 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid?

  • Methodological Answer : The compound can be synthesized via peptide coupling strategies. A common approach involves reacting L-isoleucine (or its methyl ester) with 2-amino-3-methylbutanoyl chloride under inert conditions (e.g., argon atmosphere) to form the amide bond. For example, describes the synthesis of structurally analogous compounds like (2S,3S)-2-[(Chloroacetyl)amino]-3-methylpentanoic acid (12ae) by reacting L-isoleucine with chloroacetyl chloride, yielding 92% product after purification via column chromatography . The reaction requires stoichiometric control of reagents and protection/deprotection steps for functional groups (e.g., tert-butoxycarbonyl (Boc) groups) to prevent side reactions.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on chemical shifts. For instance, the methyl groups in the 3-methylpentanoic acid moiety appear as doublets or triplets between δ 0.8–1.2 ppm in 1H NMR, while the amide proton resonates at δ 6.5–8.5 ppm. provides detailed NMR data for analogous compounds (e.g., 6ae), where specific splitting patterns confirm stereochemistry and substituent positions .
  • HRMS : High-resolution mass spectrometry (ESI or EI mode) validates the molecular formula. For example, reports HRMS data for methyl esters of similar compounds (e.g., 6aa) with mass accuracy <5 ppm, confirming the molecular ion [M+H]+ .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Safety data sheets (SDS) for structurally related compounds (e.g., 3-Amino-4-methylpentanoic acid) highlight hazards such as skin/eye irritation (GHS Category 2) and respiratory sensitization (H315, H319, H335). Researchers should:
  • Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Avoid inhalation of fine powders; store in airtight containers under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic acyl substitution. demonstrates improved yields (80–94%) for iodinated analogs (e.g., 6aa) by using KI in acetone under argon .
  • Catalysis : Palladium-catalyzed aminocarbonylation (as in ) can stabilize intermediates in multi-step syntheses, reducing side products .
  • Purification : Reverse-phase HPLC or preparative TLC (silica gel) resolves diastereomers, critical for stereochemical purity .

Q. How to address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem. For example, resolves ambiguities in methyl group assignments by analyzing coupling constants (J-values) in 1H NMR .
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in crowded spectral regions (e.g., δ 1.0–2.0 ppm for branched methyl groups) .
  • X-ray Crystallography : For absolute configuration confirmation, crystallize the compound and analyze unit cell parameters (e.g., as done for Boc-protected analogs in ) .

Q. What role does this compound play in peptide-based drug design?

  • Methodological Answer : The compound’s branched alkyl chain and chiral centers make it a candidate for:
  • Peptide Backbone Modification : Incorporating it into peptides (e.g., LLO (91-99) in ) enhances resistance to proteolytic degradation due to steric hindrance .
  • Targeted Drug Delivery : Functionalize the amino group with Fmoc (9-fluorenylmethoxycarbonyl) or Boc groups () to create prodrugs with controlled release profiles .
  • Structure-Activity Relationship (SAR) : Modify the 3-methylpentanoic acid moiety to study its impact on binding affinity (e.g., to enzymes like MPD in ) .

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